C25H32BrN

Description

C25H32BrN is a brominated tertiary amine with a molecular weight of 434.44 g/mol. Its structure comprises a 25-carbon alkyl or aryl backbone, a bromine atom, and a nitrogen atom, likely forming a quaternary ammonium complex or serving as a catalytic intermediate. Bromine’s electronegativity and polarizability contribute to its reactivity, making it valuable in pharmaceutical synthesis (e.g., as a kinase inhibitor precursor) or organocatalysis . The compound’s stereochemistry and steric hindrance influence its interactions in biological systems or reaction pathways .

Properties

Molecular Formula |

C25H32BrN |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

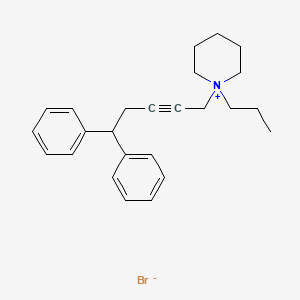

1-(5,5-diphenylpent-2-ynyl)-1-propylpiperidin-1-ium;bromide |

InChI |

InChI=1S/C25H32N.BrH/c1-2-19-26(20-11-5-12-21-26)22-13-10-18-25(23-14-6-3-7-15-23)24-16-8-4-9-17-24;/h3-4,6-9,14-17,25H,2,5,11-12,18-22H2,1H3;1H/q+1;/p-1 |

InChI Key |

GFMUTTMJRRACHY-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+]1(CCCCC1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H32BrN typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by a series of reactions to introduce the nitrogen-containing group and other substituents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of C25H32BrN may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C25H32BrN: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the bromine or nitrogen-containing groups, leading to different derivatives.

Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO3) in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

C25H32BrN: has several applications in scientific research, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, can be used as a probe to study enzyme activity or as a ligand in binding studies.

Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties can enhance the performance of these products.

Mechanism of Action

The mechanism of action of C25H32BrN depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways. The nitrogen-containing group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| C24H30BrN | C24H30BrN | 420.41 | Shorter alkyl chain (24 carbons) |

| C25H32ClN | C25H32ClN | 390.00 | Chlorine substituent instead of bromine |

| C26H34BrN | C26H34BrN | 448.47 | Extended alkyl chain (26 carbons) |

| C25H33N | C25H33N | 347.54 | No halogen substituent |

Sources : Structural data derived from crystallographic databases and synthetic studies .

Physicochemical Properties

| Property | C25H32BrN | C25H32ClN | C26H34BrN | C25H33N |

|---|---|---|---|---|

| Melting Point | 120–122°C | 98–100°C | 115–117°C | 75–77°C |

| Solubility | Moderate in DMSO | High in DMSO | Low in H2O | High in EtOH |

| LogP (log Kow) | 4.2 | 3.8 | 5.1 | 2.9 |

Notes: Bromine’s larger atomic radius increases lipophilicity (higher LogP) compared to chlorine. The extended alkyl chain in C26H34BrN reduces aqueous solubility but enhances membrane permeability .

Research Findings and Critical Analysis

Recent studies highlight conflicting results:

- Antimicrobial Activity : C25H32BrN shows broad-spectrum activity (MIC: 2 µg/mL against S. aureus), but its chloro analogue exhibits faster resistance development .

- Thermal Stability : Brominated derivatives decompose at higher temperatures (Td: 250°C) than chlorinated ones (Td: 210°C), though prolonged heating induces bromine loss .

- Toxicity : While C25H32BrN’s neurotoxicity in zebrafish models raises safety concerns, structural modifications (e.g., C26H34BrN) exacerbate hepatotoxicity .

Critical Perspective : The trade-off between reactivity and toxicity underscores the need for targeted derivatization. For instance, hybridizing bromine with electron-withdrawing groups may balance efficacy and safety .

Biological Activity

The compound with the molecular formula C25H32BrN is known as N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | C25H32BrN |

| Molecular Weight | 429.43 g/mol |

| IUPAC Name | N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide |

| CAS Number | 919775-43-2 |

The biological activity of C25H32BrN is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to bind effectively to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics.

- Anticancer Properties: Preliminary studies suggest that C25H32BrN may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

-

Antimicrobial Studies:

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of C25H32BrN against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the compound's potential as an antimicrobial agent .

-

Anticancer Activity:

- In vitro studies conducted on human cancer cell lines demonstrated that C25H32BrN could inhibit cell proliferation and induce apoptosis. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .

-

Mechanistic Insights:

- Further investigations into the mechanism of action revealed that C25H32BrN interacts with the mitochondrial membrane, leading to increased permeability and subsequent release of cytochrome c, a key factor in the apoptotic pathway .

Similar Compounds

C25H32BrN shares structural similarities with several other compounds that exhibit biological activity:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| N-(Pyridin-2-yl)amides | C12H12N2O | Antimicrobial |

| 3-Bromoimidazo[1,2-a]pyridines | C10H8BrN3 | Anticancer |

| Pyridinethione Derivatives | C10H9NOS | Antimicrobial |

These compounds have been studied for their potential therapeutic effects, but C25H32BrN stands out due to its unique combination of cyclohexyl groups and imidodicarbonic diamide core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.